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Introduction
CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase

AKT (Protein Kinase B), with particular selectivity for the AKT2 isoform.[1][2] Developed

through fragment and structure-based drug design, this pyrrolopyrimidine compound has

demonstrated significant anti-proliferative activity in various cancer cell lines and efficacy in in

vivo tumor models.[1] CCT128930 inhibits the PI3K/AKT/mTOR signaling pathway, a critical

regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in

cancer.[1][3] Its mechanism of action involves competing with ATP for the kinase domain of

AKT, thereby preventing the phosphorylation of its downstream substrates.[1] These

characteristics make CCT128930 a valuable tool for preclinical cancer research, particularly in

xenograft models of tumors with a constitutively active PI3K/AKT pathway, such as those with

PTEN loss or PIK3CA mutations.[4][5]

Data Presentation
In Vitro Efficacy: Anti-proliferative Activity
CCT128930 has shown marked anti-proliferative activity against cancer cell lines with a

dysregulated PI3K/AKT pathway, particularly those that are PTEN-deficient.
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Cell Line Cancer Type
Key
Mutation(s)

GI₅₀ (µM) Reference(s)

U87MG Glioblastoma PTEN-null 6.3 [6]

LNCaP Prostate Cancer PTEN-null 0.35

PC3 Prostate Cancer PTEN-null 1.9 [7]

GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.

In Vivo Efficacy: Xenograft Tumor Studies
CCT128930 has demonstrated significant single-agent antitumor activity in human tumor

xenograft models.
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Xenograft
Model

Cancer
Type

Key
Mutation(s)

Treatment
Regimen

Key
Findings

Reference(s
)

U87MG Glioblastoma PTEN-null

25 mg/kg,

i.p., daily for

5 days

Marked

antitumor

effect with a

treated:contro

l (T/C) ratio of

48% on day

12. No

associated

weight loss.

[8][9]

BT474
Breast

Cancer

HER2-

positive,

PIK3CA-

mutant

40 mg/kg,

i.p., twice

daily for 5

days

Profound

antitumor

effect with

complete

growth arrest

and a T/C

ratio of 29%

on day 22.

Minimal

weight loss

observed.

[8][9]

i.p.: Intraperitoneal injection.

Signaling Pathways and Experimental Workflows
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Caption: CCT128930 inhibits AKT, blocking downstream signaling.

Xenograft Study Experimental Workflow
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Caption: General workflow for preclinical evaluation of CCT128930.
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Experimental Protocols
In Vitro Anti-proliferative Sulforhodamine B (SRB) Assay
This protocol is used to assess cytotoxicity and cell growth inhibition.

Materials:

Cancer cell lines (e.g., U87MG, LNCaP, PC3)

Complete culture medium

96-well flat-bottom microtiter plates

CCT128930 hydrochloride

Trichloroacetic acid (TCA), 10% (w/v) cold solution

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

Acetic acid, 1% (v/v)

Tris base solution, 10 mM (pH 10.5)

Microplate reader

Procedure:

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1][2]

Compound Treatment: Prepare serial dilutions of CCT128930 in complete medium. Replace

the existing medium with 100 µL of the drug dilutions. Include vehicle-only wells as a control.

Incubate for 72-96 hours.[6]

Cell Fixation: Gently add 25-50 µL of cold 10% TCA to each well without removing the

medium. Incubate at 4°C for 1 hour to fix the cells.[1][4]
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Washing: Carefully remove the supernatant. Wash the plates five times with deionized water.

Remove excess water and air dry the plates completely at room temperature.[1]

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room

temperature for 30 minutes.[2][4]

Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to

remove unbound SRB.[2][4]

Solubilization: Air dry the plates completely. Add 200 µL of 10 mM Tris base solution to each

well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[2]

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-570 nm

using a microplate reader.[1]

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀

value from the dose-response curve.

Western Blot Analysis of AKT Pathway Inhibition
This protocol is for analyzing the phosphorylation status of AKT and its downstream targets.

Materials:

Cell culture plates (6-well)

CCT128930 hydrochloride

Ice-cold Phosphate-Buffered Saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes
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Transfer buffer

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-total

GSK3β, anti-GAPDH)

HRP-conjugated secondary antibodies

Tris-buffered saline with Tween 20 (TBST)

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of

CCT128930 for the desired time. Wash cells twice with ice-cold PBS and lyse with 100-150

µL of ice-cold RIPA buffer.[5]

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA assay.[5]

Sample Preparation: Normalize protein concentrations. Add Laemmli buffer and boil samples

at 95-100°C for 5 minutes.[3]

SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel. Run the gel at 100-

150V until the dye front reaches the bottom.[3]

Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at

4°C.[3]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.[3]
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Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer)

overnight at 4°C with gentle shaking.[3][10]

Wash the membrane three times for 10 minutes each with TBST.[3]

Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at

room temperature.[3][10]

Wash the membrane three times for 10 minutes each with TBST.[3]

Signal Detection: Incubate the membrane with ECL substrate and capture the

chemiluminescent signal using an imaging system.[3]

Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane

can be stripped and re-probed with the appropriate antibodies.[3]

Human Tumor Xenograft Studies
This protocol outlines the establishment and treatment of subcutaneous U87MG and BT474

xenograft models.

Materials:

U87MG or BT474 cells

Matrigel (optional, often used with BT474)

Immunocompromised mice (e.g., athymic nude or NSG mice, 4-6 weeks old)[11][12]

Estrogen pellets (for BT474 model)[12]

CCT128930 hydrochloride formulation for injection

Vehicle control solution

Calipers

Sterile syringes and needles
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Procedure:

Cell Preparation: Harvest exponentially growing cells. Resuspend the cells in sterile PBS or

a mixture of medium and Matrigel (e.g., 1:1 v/v).[12]

Animal Preparation (for BT474): For the estrogen receptor-positive BT474 model, implant a

slow-release estrogen pellet subcutaneously in the neck region of female mice 2 days prior

to cell inoculation.[12]

Tumor Cell Implantation: Subcutaneously inject 1-10 x 10⁶ cells (e.g., 4 x 10⁶ U87MG cells or

5-20 x 10⁶ BT474 cells) into the flank of each mouse.[12][13][14]

Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W)

of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula:

Volume = (W² x L) / 2.[11][13]

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³,

randomize the mice into treatment and control groups.[11][13]

U87MG Model: Administer CCT128930 at 25 mg/kg via intraperitoneal (i.p.) injection daily

for 5 consecutive days.[8]

BT474 Model: Administer CCT128930 at 40 mg/kg via i.p. injection twice daily for 5

consecutive days.[8]

The control group receives vehicle injections following the same schedule.

Efficacy Monitoring: Continue to monitor tumor volume and animal body weight throughout

the study.

Endpoint: The study concludes when tumors in the control group reach a predetermined size

(e.g., ~2,000 mm³) or based on IACUC-approved endpoint criteria.[15] At the endpoint,

excise and weigh the tumors. Tissues can be collected for pharmacodynamic analysis (e.g.,

Western blotting).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://jnm.snmjournals.org/content/64/1/124
https://jnm.snmjournals.org/content/64/1/124
https://jnm.snmjournals.org/content/64/1/124
https://pmc.ncbi.nlm.nih.gov/articles/PMC5280578/
https://www.researchgate.net/figure/a-Treatment-protocol-for-human-breast-tumor-xenografts-in-nude-mice-b-Additive-effect-of_fig1_42611637
https://bio-protocol.org/exchange/minidetail?id=2354974&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC5280578/
https://bio-protocol.org/exchange/minidetail?id=2354974&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC5280578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4944842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4944842/
https://altogenlabs.com/BT474XenograftModel.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2478721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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